Bis(2,5-dimethoxyphenyl)phosphinic acid

Description

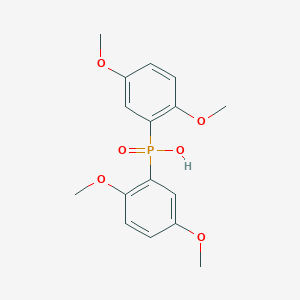

Bis(2,5-dimethoxyphenyl)phosphinic acid is an organophosphorus compound characterized by two 2,5-dimethoxyphenyl groups attached to a phosphorus atom. This compound serves as a critical intermediate in synthesizing metal phosphine complexes, which are valuable in catalysis and materials science . Its molecular structure features methoxy (-OCH₃) groups at the 2- and 5-positions of each phenyl ring, influencing steric and electronic properties. The dihedral angle between the two aromatic rings in its structural isomer, bis(3,5-dimethoxyphenyl)phosphinic acid, is 73.5°, with the phosphorus atom slightly deviating from the ring planes . The crystal structure is stabilized by O–H⋯O hydrogen bonds and π⋯π interactions, forming a three-dimensional network .

Properties

CAS No. |

67278-16-4 |

|---|---|

Molecular Formula |

C16H19O6P |

Molecular Weight |

338.29 g/mol |

IUPAC Name |

bis(2,5-dimethoxyphenyl)phosphinic acid |

InChI |

InChI=1S/C16H19O6P/c1-19-11-5-7-13(21-3)15(9-11)23(17,18)16-10-12(20-2)6-8-14(16)22-4/h5-10H,1-4H3,(H,17,18) |

InChI Key |

DKNOUHFQUXHNMZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)P(=O)(C2=C(C=CC(=C2)OC)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2,5-dimethoxyphenyl)phosphinic acid typically involves the reaction of 2,5-dimethoxyphenyl derivatives with phosphinic acid precursors. One common method is the reaction of 2,5-dimethoxyphenyl magnesium bromide with dichlorophosphine, followed by hydrolysis to yield the desired phosphinic acid . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: Bis(2,5-dimethoxyphenyl)phosphinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.

Reduction: Reduction reactions can convert the phosphinic acid to phosphine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the phosphorus atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

Oxidation: Phosphonic acids, phosphine oxides.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphinic acids and derivatives.

Scientific Research Applications

Chemistry: Bis(2,5-dimethoxyphenyl)phosphinic acid is used as a ligand in coordination chemistry and as a reagent in organic synthesis. Its ability to form stable complexes with metals makes it valuable in catalysis and material science .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural similarity to natural substrates allows it to interact with specific enzymes, providing insights into enzyme mechanisms and potential therapeutic applications .

Medicine: The compound’s bioisosteric properties make it a candidate for drug development. It can mimic the behavior of natural phosphates and phosphonates, potentially leading to the development of new pharmaceuticals .

Industry: In industrial applications, this compound is used in the formulation of flame retardants, plasticizers, and stabilizers for polymers. Its ability to enhance the thermal stability and flame resistance of materials is particularly valuable .

Mechanism of Action

The mechanism by which bis(2,5-dimethoxyphenyl)phosphinic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a competitive inhibitor by binding to the active site of enzymes, thereby blocking the access of natural substrates. Additionally, its ability to form stable complexes with metal ions can modulate the activity of metalloenzymes .

Comparison with Similar Compounds

Structural Isomers: Bis(3,5-dimethoxyphenyl)phosphinic Acid

The substitution pattern of methoxy groups significantly impacts molecular geometry and intermolecular interactions.

- Substituent Position: In the 3,5-isomer, methoxy groups are meta to each other, creating symmetric steric effects.

- Crystal Packing : The 3,5-isomer forms chains via O–H⋯O interactions parallel to the b-axis, with additional stabilization from C–H⋯π and π⋯π interactions . The 2,5-isomer’s packing may differ due to asymmetric substituent placement, affecting solubility and melting points.

- Synthetic Routes : Both isomers are synthesized via lithium-halogen exchange reactions, but substituent positions influence reaction kinetics and yields .

Table 1: Structural Comparison of Dimethoxyphenylphosphinic Acid Isomers

Perfluoroalkyl Phosphinic Acids

Perfluoroalkyl derivatives, such as bis(perfluoro-C6-12-alkyl)phosphinic acids, differ in substituent electronic properties and applications.

- Substituent Effects : Perfluoroalkyl groups are strongly electron-withdrawing due to fluorine’s electronegativity, enhancing the acidity of the P–H bond compared to methoxyphenyl groups, which are electron-donating .

- Applications : Perfluoroalkyl phosphinic acids are used in fire-resistant coatings and surfactants due to their thermal stability and hydrophobicity . In contrast, methoxyphenyl derivatives are tailored for coordination chemistry and catalysis .

Table 2: Comparison with Perfluoroalkyl Derivatives

Bis(α-aminoalkyl)phosphinic Acids

These compounds, such as bis(α-aminoalkyl)phosphinic acids, are studied for their bioactivity rather than coordination properties.

- Functional Groups: Aminoalkyl substituents introduce nitrogen atoms, enabling hydrogen bonding and ionic interactions critical for binding HIV-1 protease .

- Biological Activity: Aminoalkyl derivatives inhibit HIV-1 protease through non-peptide mechanisms, whereas methoxyphenyl derivatives lack significant bioactivity but excel in structural roles .

Table 3: Comparison with Bis(α-aminoalkyl)phosphinic Acids

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.